molecular formula C18H20ClNO5 B4044491 [2-(4-chlorophenoxy)ethyl](2-phenylethyl)amine oxalate

[2-(4-chlorophenoxy)ethyl](2-phenylethyl)amine oxalate

Cat. No.: B4044491
M. Wt: 365.8 g/mol
InChI Key: LIYKCJILVOEYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-chlorophenoxy)ethyl](2-phenylethyl)amine oxalate is a useful research compound. Its molecular formula is C18H20ClNO5 and its molecular weight is 365.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.1030004 g/mol and the complexity rating of the compound is 294. The solubility of this chemical has been described as >54.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The chemical compound 2-(4-chlorophenoxy)ethylamine oxalate has various potential applications in scientific research. While the direct research on this specific compound appears limited, insights can be drawn from studies on related compounds and their applications in chemistry and materials science. Here, we explore some of the scientific research areas and applications related to the structural or functional aspects of this compound, as suggested by the literature on related chemicals.

Catalytic and Enantioselective Processes

Research into enantiomerically pure compounds and their preparation methods is of significant interest in the field of organic synthesis and pharmaceuticals. The study by Fadnavis et al. (2006) outlines the preparation of enantiomerically pure compounds through enzymatic resolution, indicating the potential for compounds like 2-(4-chlorophenoxy)ethylamine oxalate to be used in similar chiral resolutions and catalytic processes (Fadnavis, Radhika, & Devi, 2006).

Materials Chemistry and Polymer Science

The integration of organic compounds into materials science, especially in the development of polymers and hybrid materials, is another area of application. Rossetto et al. (2015) discuss the synthesis of heterogeneous complexes for olefin oligomerization, showcasing how structurally similar compounds can be utilized in materials chemistry for specific catalytic reactions (Rossetto, Nicola, Souza, Bernardo-Gusmão, & Pergher, 2015).

Environmental Chemistry

Compounds with specific chemical functionalities are often studied for their environmental behavior, including degradation pathways and persistence in ecosystems. Wilson et al. (1997) provide insights into the dissipation of 2,4-dichlorophenoxyacetic acid in soils, an area where compounds like 2-(4-chlorophenoxy)ethylamine oxalate could be researched for their environmental stability and degradation products (Wilson, Geronimo, & Armbruster, 1997).

Advanced Oxidation Processes

The study of advanced oxidation processes for wastewater treatment often involves the investigation of specific organic compounds' reactivity. Sun and Pignatello (1993) identified transient products in the mineralization of 2,4-D by catalyzed hydrogen peroxide, suggesting a potential research area for understanding the oxidative degradation pathways of compounds like 2-(4-chlorophenoxy)ethylamine oxalate (Sun & Pignatello, 1993).

Nonlinear Optical Materials

The synthesis and functionalization of organic compounds for applications in nonlinear optical materials represent a significant research area. Franco et al. (2010) discuss the covalent linking of chromophores to matrices for second harmonic generation, indicating the potential for 2-(4-chlorophenoxy)ethylamine oxalate derivatives to be explored in this context (Franco, Brusatin, Guglielmi, Stracci, Matteis, Casalboni, Detert, Grimm, & Schrader, 2010).

These applications underscore the diverse potential of 2-(4-chlorophenoxy)ethylamine oxalate and related compounds in scientific research, spanning from synthetic chemistry and materials science to environmental chemistry and optics. The specific research directions and applications would depend on further experimental investigations into the compound's properties and reactivity.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-phenylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO.C2H2O4/c17-15-6-8-16(9-7-15)19-13-12-18-11-10-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-9,18H,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYKCJILVOEYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCOC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-chlorophenoxy)ethyl](2-phenylethyl)amine oxalate
Reactant of Route 2
Reactant of Route 2
[2-(4-chlorophenoxy)ethyl](2-phenylethyl)amine oxalate
Reactant of Route 3
Reactant of Route 3
[2-(4-chlorophenoxy)ethyl](2-phenylethyl)amine oxalate
Reactant of Route 4
Reactant of Route 4
[2-(4-chlorophenoxy)ethyl](2-phenylethyl)amine oxalate
Reactant of Route 5
Reactant of Route 5
[2-(4-chlorophenoxy)ethyl](2-phenylethyl)amine oxalate
Reactant of Route 6
Reactant of Route 6
[2-(4-chlorophenoxy)ethyl](2-phenylethyl)amine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.